(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C7H7BrFNOS It is characterized by the presence of a bromophenyl group, a fluoromethyl group, and an imino-lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone typically involves the reaction of 4-bromophenylamine with fluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino-lambda6-sulfanone structure. The reaction is usually conducted at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(fluoromethyl)imino-lambda6-sulfanone
- (4-methylphenyl)(fluoromethyl)imino-lambda6-sulfanone
- (4-nitrophenyl)(fluoromethyl)imino-lambda6-sulfanone
Uniqueness
(4-bromophenyl)(fluoromethyl)imino-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
CAS No. |
1883762-15-9 |
---|---|
Molecular Formula |
C7H7BrFNOS |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.